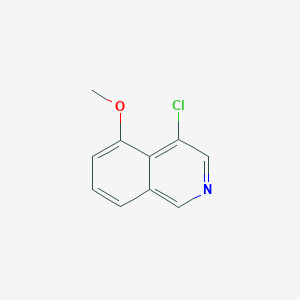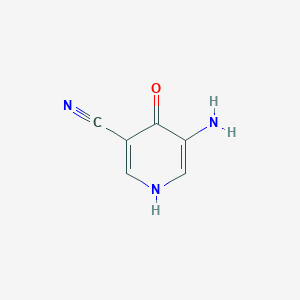![molecular formula C15H17BrN2O3 B13675823 3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13675823.png)
3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and the spiro configuration contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene typically involves the following steps:
Formation of the Spiro Ring: The spiro ring can be formed through a cyclization reaction involving a suitable precursor. This often involves the use of a base to facilitate the cyclization.
Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction. This can be achieved using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Protection of Functional Groups: Protecting groups, such as carbobenzyloxy (Cbz), are used to protect sensitive functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its oxidation state and functional groups.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex spiro structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Applications De Recherche Scientifique
3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of 3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. The bromine atom and spiro structure allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethylethyl 3-bromo-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-7-carboxylate
- tert-Butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate
Uniqueness
3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene is unique due to its specific spiro configuration and the presence of the carbobenzyloxy (Cbz) protecting group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C15H17BrN2O3 |
|---|---|
Poids moléculaire |
353.21 g/mol |
Nom IUPAC |
benzyl 3-bromo-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H17BrN2O3/c16-13-9-15(21-17-13)7-4-8-18(11-15)14(19)20-10-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
Clé InChI |
ZRKDHFCNIRRXJL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(=NO2)Br)CN(C1)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


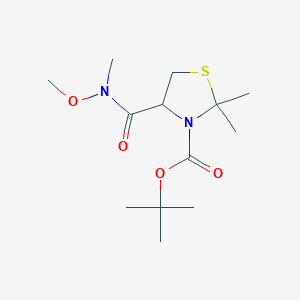
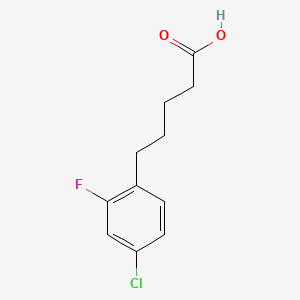

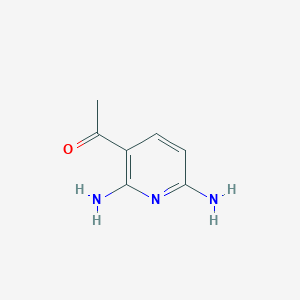
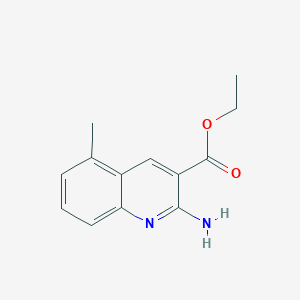
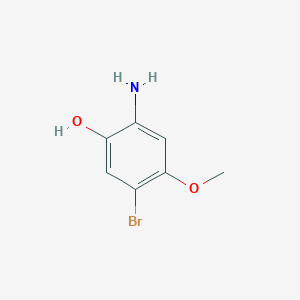
![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)

![4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13675785.png)
![2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate](/img/structure/B13675791.png)

